N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide
Overview
Description
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a fluorophenyl group, and a methanesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the azepane ring, followed by the introduction of the oxopropan-2-yl group. The final step involves the addition of the 3-fluorophenyl and methanesulfonamide groups under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler molecules with fewer functional groups.
Scientific Research Applications
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
- N-[1-(azepan-1-yl)-1-oxopropan-2-yl]benzenesulfonamide
Uniqueness
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide is unique due to the presence of the 3-fluorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-13(16(20)18-10-5-3-4-6-11-18)19(23(2,21)22)15-9-7-8-14(17)12-15/h7-9,12-13H,3-6,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPTMGRQLUJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)N(C2=CC(=CC=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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